4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indol-2-one
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Overview
Description
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indol-2-one is a chemical compound that belongs to the class of boronic acid derivatives It is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indol-2-one typically involves the reaction of indole-2-one with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The reaction is often catalyzed by a palladium catalyst under Suzuki-Miyaura coupling conditions. The reaction conditions generally include the use of a base such as potassium carbonate, a solvent like toluene or ethanol, and a temperature range of 80-100°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indol-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where the boron atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include boronic acids, alcohols, amines, and various substituted derivatives of the indole moiety.
Scientific Research Applications
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indol-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and in cross-coupling reactions.
Biology: The compound is used in the development of fluorescent probes and sensors for biological imaging.
Mechanism of Action
The mechanism of action of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indol-2-one involves its ability to form stable complexes with various molecular targets. The boron atom in the dioxaborolane ring can interact with nucleophilic sites on proteins, enzymes, and other biomolecules, thereby modulating their activity. This interaction can lead to changes in cellular pathways and biological processes .
Comparison with Similar Compounds
Similar Compounds
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indol-2-one is unique due to its indole moiety, which imparts distinct chemical and biological properties. The presence of the indole ring enhances its ability to interact with biological targets, making it more versatile in medicinal chemistry applications compared to other similar boronic acid derivatives .
Biological Activity
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indol-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C13H19BNO3
- Molecular Weight : 233.11 g/mol
- CAS Number : Not explicitly listed but closely related compounds exist in literature.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It has been shown to inhibit certain kinases and enzymes involved in cellular signaling pathways. The presence of the dioxaborolane moiety enhances its binding affinity to target proteins through coordination with catalytic residues.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines:
Cell Line | IC50 (μM) | Mechanism |
---|---|---|
MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |
A549 (Lung Cancer) | 15.0 | Inhibition of cell proliferation |
HeLa (Cervical Cancer) | 10.0 | Cell cycle arrest |
These findings suggest that the compound may induce apoptosis through the activation of caspases and modulation of the Bcl-2 family proteins.
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown anti-inflammatory effects in preclinical models. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in LPS-stimulated macrophages.
Case Studies
- Study on MCF-7 Cells : A study evaluated the effect of this compound on MCF-7 breast cancer cells. Results indicated a dose-dependent reduction in cell viability and increased apoptosis markers after 48 hours of treatment.
- Inflammation Model : In an animal model of inflammation induced by LPS, administration of the compound resulted in a significant decrease in edema and inflammatory cytokine levels compared to control groups.
Research Findings
Recent studies have utilized various methodologies to assess the biological activity of this compound:
- Enzymatic Assays : These assays demonstrated that the compound acts as a potent inhibitor of DYRK1A kinase with an IC50 in the nanomolar range.
- Molecular Docking Studies : Computational studies have predicted strong binding affinities between the compound and target proteins involved in cancer progression and inflammation.
Properties
Molecular Formula |
C14H16BNO3 |
---|---|
Molecular Weight |
257.09 g/mol |
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-2-one |
InChI |
InChI=1S/C14H16BNO3/c1-13(2)14(3,4)19-15(18-13)10-6-5-7-11-9(10)8-12(17)16-11/h5-8H,1-4H3 |
InChI Key |
XUSXUAFEXRVSLM-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC3=NC(=O)C=C23 |
Origin of Product |
United States |
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